REACTION_CXSMILES
|
C(O[C@@H](C)CCCC[N:10]1[C:19](=[O:20])[C:18]2[N:17](CC3C=CC=CC=3)[C:16](CO)=[N:15][C:14]=2[N:13]([CH3:30])[C:11]1=[O:12])(=O)C>S(Cl)(Cl)=O>[CH3:30][N:13]1[C:14]2[N:15]=[CH:16][NH:17][C:18]=2[C:19](=[O:20])[NH:10][C:11]1=[O:12]
|
Name
|
(S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@H](CCCCN1C(=O)N(C=2N=C(N(C2C1=O)CC1=CC=CC=C1)CO)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
unreacted thionyl chloride was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C=2NC=NC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 228.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |